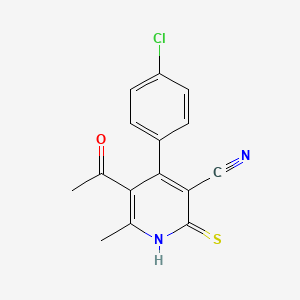
2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone, also known as BPEH, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has also been studied for its antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce the aggregation of beta-amyloid protein, which is implicated in Alzheimer's disease. 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone has several advantages for lab experiments, including its relatively simple synthesis method, its stability, and its potential as a therapeutic agent for various diseases. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone. One area of research could be the development of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. Another area of research could be the optimization of the synthesis method for 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone, potentially improving its yield and purity. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone involves several steps, starting with the reaction of 2-aminobenzimidazole with benzoyl chloride to form 2-benzamido-1H-benzimidazole. This compound is then reacted with phenylhydrazine to form 2-(1H-benzimidazol-2-yl)-1-phenylethanone phenylhydrazone. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-[(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-3-9-16(10-4-1)20(25-24-17-11-5-2-6-12-17)15-21-22-18-13-7-8-14-19(18)23-21/h1-14,24H,15H2,(H,22,23)/b25-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJXKSUKJQPNSS-LKUDQCMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethylidene]-N'-phenyl-hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)


![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)
